Zepbound

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

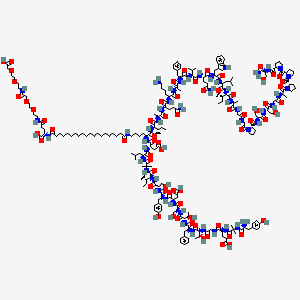

Tirzepatide es un compuesto farmacéutico novedoso desarrollado para el tratamiento de la diabetes tipo 2 y la obesidad. Es un agonista dual del receptor del polipéptido insulinotropico dependiente de la glucosa y el receptor del péptido similar al glucagón-1. Esta acción dual le permite reducir significativamente los niveles de glucosa en sangre y promover la pérdida de peso, lo que la convierte en un agente terapéutico prometedor para el manejo de trastornos metabólicos .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Tirzepatide se sintetiza utilizando la síntesis de péptidos en fase sólida, un método comúnmente empleado para la producción de péptidos. El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica unida a una resina. La síntesis de Tirzepatide incluye el uso de aminoácidos protectores especiales como Boc-Tyr(tBu)-Aib-Glu(OtBu)-Gly-OH y Fmoc-Lys(AEEA-AEEA-gamma Glu(alpha-OtBu)-Eicoside acid(mono-tBu))-OH .

Métodos de producción industrial: La producción industrial de Tirzepatide implica el uso de resina de amino como material de partida. El péptido se sintetiza utilizando un método de síntesis de polipéptidos en fase sólida, seguido de acidolisis para obtener el producto bruto. El producto bruto se purifica luego para lograr una alta pureza adecuada para aplicaciones médicas .

Análisis De Reacciones Químicas

Tipos de reacciones: Tirzepatide sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el péptido para mejorar su estabilidad, biodisponibilidad y eficacia terapéutica.

Reactivos y condiciones comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio en condiciones controladas para introducir grupos funcionales específicos.

Reducción: Se emplean agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio para reducir grupos funcionales específicos.

Sustitución: Las reacciones de sustitución involucran el uso de reactivos como haluros de alquilo y cloruros de acilo para introducir nuevos grupos funcionales.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen péptidos modificados con mayor estabilidad y biodisponibilidad, que son cruciales para la eficacia terapéutica de Tirzepatide .

Aplicaciones Científicas De Investigación

Weight Management

Zepbound has been shown to be more effective than other weight loss medications, such as semaglutide (Wegovy). In head-to-head trials, participants using this compound lost an average of 50.3 lbs (22.8 kg), compared to 33.1 lbs (15.0 kg) with Wegovy .

Case Study Data

| Study | Participants | Weight Loss (Mean) | Duration | Key Findings |

|---|---|---|---|---|

| SURMOUNT-5 | 4,726 | 20.2% (50.3 lbs) | 72 weeks | This compound superior to Wegovy in weight loss |

| SURMOUNT-OSA | N/A | N/A | 1 year | Significant reduction in breathing disruptions in OSA patients |

| SURMOUNT-4 | N/A | 26.0% total over 88 weeks | 88 weeks | Sustained weight loss compared to placebo |

Obstructive Sleep Apnea

Recent studies indicate that this compound may also benefit patients with moderate-to-severe obstructive sleep apnea (OSA). In the SURMOUNT-OSA trial, this compound was found to reduce breathing disruptions significantly compared to placebo, leading to improved sleep quality .

Safety Profile

The safety profile of this compound is comparable to other GLP-1 receptor agonists. Common adverse effects include gastrointestinal symptoms, which are generally mild to moderate . Long-term data from the SURMOUNT trials suggest that the benefits of weight loss outweigh potential risks.

Efficacy in Diverse Populations

This compound has demonstrated efficacy across various populations, including those with type 2 diabetes and individuals without diabetes but with obesity-related conditions. Research indicates that patients without diabetes experienced greater weight loss compared to those with diabetes .

Comparative Effectiveness

In a recent study comparing this compound to semaglutide, results showed that individuals on tirzepatide experienced a more substantial percentage of body weight loss monthly without a significant increase in severe side effects . This positions this compound as a leading option in obesity management.

Mecanismo De Acción

Tirzepatide ejerce sus efectos actuando como agonista dual del receptor del polipéptido insulinotropico dependiente de la glucosa y el receptor del péptido similar al glucagón-1. Esta acción dual mejora la secreción de insulina, reduce los niveles de glucagón y promueve la pérdida de peso. Los objetivos moleculares incluyen las células beta pancreáticas, donde estimula la secreción de insulina, y el sistema nervioso central, donde reduce el apetito y la ingesta de alimentos .

Comparación Con Compuestos Similares

Tirzepatide es único debido a su acción agonista dual tanto en el receptor del polipéptido insulinotropico dependiente de la glucosa como en el receptor del péptido similar al glucagón-1. Compuestos similares incluyen:

Semaglutida: Un agonista del receptor del péptido similar al glucagón-1 utilizado para el tratamiento de la diabetes tipo 2 y la obesidad. A diferencia de Tirzepatide, no se dirige al receptor del polipéptido insulinotropico dependiente de la glucosa.

Liraglutida: Otro agonista del receptor del péptido similar al glucagón-1 con aplicaciones similares pero que carece de la acción agonista dual de Tirzepatide.

Exenatide: Un agonista del receptor del péptido similar al glucagón-1 utilizado para el manejo de la diabetes, pero no tiene la acción de doble objetivo del receptor que se observa en Tirzepatide .

El agonismo dual del receptor de Tirzepatide proporciona un enfoque más integral para el manejo de trastornos metabólicos, lo que lo convierte en un agente terapéutico único y prometedor.

Actividad Biológica

Zepbound, also known as tirzepatide, is a novel dual GIP (Gastric Inhibitory Polypeptide) and GLP-1 (Glucagon-Like Peptide-1) receptor agonist developed by Eli Lilly for the treatment of obesity and weight management. This compound has garnered significant attention due to its superior efficacy in promoting weight loss compared to existing treatments, such as semaglutide (Wegovy). This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical trial findings, and comparative effectiveness.

Tirzepatide functions by activating both GIP and GLP-1 receptors, which play crucial roles in regulating glucose metabolism and appetite control. The dual action leads to:

- Increased Insulin Secretion : Enhances glucose-dependent insulin release from pancreatic beta cells.

- Reduced Glucagon Secretion : Lowers glucagon levels, which helps reduce hepatic glucose output.

- Enhanced Satiety : Increases feelings of fullness, leading to reduced food intake.

- Promotion of Thermogenesis : Stimulates brown adipose tissue (BAT) activity, which may aid in energy expenditure and fat oxidation .

Weight Loss Outcomes

Recent clinical trials have demonstrated that this compound is significantly more effective than Wegovy in achieving weight loss among participants with obesity. Key findings from the SURMOUNT-5 trial include:

- Average Weight Loss : Participants using this compound lost an average of 20.2% of their body weight over 72 weeks compared to 13.7% for those on Wegovy .

- Significant Weight Loss Achievements : Approximately 31% of this compound users lost at least 25% of their body weight, compared to 16% for Wegovy users .

Comparative Table of Weight Loss Outcomes

| Treatment | Average Weight Loss (%) | % Achieving ≥25% Weight Loss | Average Weight Lost (lbs) |

|---|---|---|---|

| This compound | 20.2 | 31 | 50.3 |

| Wegovy | 13.7 | 16 | 33.1 |

Case Studies

Several case studies have illustrated the effectiveness of tirzepatide in clinical settings:

-

SURMOUNT-5 Trial :

- Participants : 751 adults with obesity or overweight conditions.

- Duration : 72 weeks.

- Results : Significant reductions in body weight and improved metabolic parameters were observed in participants treated with tirzepatide compared to placebo.

- Long-term Efficacy Study :

Safety Profile

While this compound has shown promising results in terms of efficacy, it is essential to consider its safety profile:

- Common Side Effects : Nausea, vomiting, diarrhea, and abdominal pain have been reported but are generally mild and transient.

- Serious Adverse Events : There have been instances of acute pancreatitis and gallbladder-related issues in clinical trials .

Summary Table of Side Effects

| Side Effect | Incidence (%) |

|---|---|

| Nausea | ~30 |

| Vomiting | ~15 |

| Diarrhea | ~10 |

| Acute Pancreatitis | Rare |

Propiedades

Key on ui mechanism of action |

Glucagon-like peptide-1 (GLP-1) receptors (GLP-1R) are expressed throughout the body, including pancreatic beta-cells and the gastrointestinal tract. They have been implicated in the pathophysiology of type II diabetes mellitus as GLP-1R signalling is involved in glucose control by enhancing glucose-stimulated insulin secretion, delaying gastric transit, decreasing plasma glucagon levels, and reducing body weight by activating anorexigenic pathways in the brain. Both glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 are peptide hormones involved in glucose homeostasis: they promote glucose-stimulated insulin secretion from the pancreatic beta-cells. However, GIP is the main incretin hormone that exerts insulinotropic effects in response to food intake. The exact mechanism of action of tirzepatide has not been fully elucidated; however, dual agonism at GIP and GLP-1R may contribute to the glycemic and weight control effects of the drug. Studies demonstrated that co-administration of GIP and a GLP-1R agonist more significantly increased insulin response and suppressed glucagon secretion compared to separate administration of either hormone alone. Tirzepatide binds to GIP and GLP-1R with high affinity. _In vitro_, tirzepatide has a comparable GIP receptor binding affinity to native GIP and five times lower GLP-1R affinity than that of native GLP-1. Tirzepatide potently activates the GLP-1R signalling pathway to stimulate glucose-dependent insulin secretion through activity at the GIP receptor (GIPR) or the GLP-1R. However, the role of GIPR agonism in the drug's mechanism of action requires further investigation, as the evidence of GIPR agonism on glycemic and weight control in preclinical and clinical studies are conflicting. |

|---|---|

Número CAS |

2023788-19-2 |

Fórmula molecular |

C225H348N48O68 |

Peso molecular |

4813 g/mol |

Nombre IUPAC |

20-[[(1R)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid |

InChI |

InChI=1S/C225H348N48O68/c1-23-126(10)183(264-198(311)146(64-50-52-88-226)246-202(315)157(109-180(297)298)252-199(312)152(103-124(6)7)261-223(337)225(21,22)269-217(330)185(128(12)25-3)266-209(322)163(120-278)257-200(313)153(107-138-74-78-141(282)79-75-138)250-203(316)158(110-181(299)300)253-207(320)162(119-277)259-216(329)187(134(18)280)267-206(319)155(106-136-60-44-41-45-61-136)254-215(328)186(133(17)279)262-174(289)114-237-193(306)147(83-87-179(295)296)260-222(336)224(19,20)268-192(305)143(227)104-137-72-76-140(281)77-73-137)214(327)242-131(15)190(303)244-148(80-84-168(228)283)196(309)245-145(65-51-53-89-231-175(290)121-340-100-99-339-97-91-233-176(291)122-341-101-98-338-96-90-232-170(285)86-82-150(221(334)335)243-171(286)70-46-38-36-34-32-30-28-26-27-29-31-33-35-37-39-47-71-178(293)294)195(308)240-130(14)191(304)248-154(105-135-58-42-40-43-59-135)205(318)263-182(125(8)9)212(325)247-149(81-85-169(229)284)197(310)251-156(108-139-111-234-144-63-49-48-62-142(139)144)201(314)249-151(102-123(4)5)204(317)265-184(127(11)24-2)213(326)241-129(13)189(302)236-112-172(287)235-115-177(292)270-92-54-66-164(270)210(323)258-161(118-276)208(321)256-160(117-275)194(307)238-113-173(288)239-132(16)218(331)272-94-56-68-166(272)220(333)273-95-57-69-167(273)219(332)271-93-55-67-165(271)211(324)255-159(116-274)188(230)301/h40-45,48-49,58-63,72-79,111,123-134,143,145-167,182-187,234,274-282H,23-39,46-47,50-57,64-71,80-110,112-122,226-227H2,1-22H3,(H2,228,283)(H2,229,284)(H2,230,301)(H,231,290)(H,232,285)(H,233,291)(H,235,287)(H,236,302)(H,237,306)(H,238,307)(H,239,288)(H,240,308)(H,241,326)(H,242,327)(H,243,286)(H,244,303)(H,245,309)(H,246,315)(H,247,325)(H,248,304)(H,249,314)(H,250,316)(H,251,310)(H,252,312)(H,253,320)(H,254,328)(H,255,324)(H,256,321)(H,257,313)(H,258,323)(H,259,329)(H,260,336)(H,261,337)(H,262,289)(H,263,318)(H,264,311)(H,265,317)(H,266,322)(H,267,319)(H,268,305)(H,269,330)(H,293,294)(H,295,296)(H,297,298)(H,299,300)(H,334,335)/t126-,127-,128-,129-,130-,131-,132-,133+,134+,143-,145-,146-,147-,148-,149-,150+,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,182-,183-,184-,185-,186-,187-/m0/s1 |

Clave InChI |

BTSOGEDATSQOAF-SMAAHMJQSA-N |

SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NCC(=O)N4CCCC4C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N7CCCC7C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCNC(=O)CCCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CC=C(C=C1)O)N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CC[C@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N7CCC[C@H]7C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

SMILES canónico |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NCC(=O)N4CCCC4C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N7CCCC7C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CC=C(C=C1)O)N |

Secuencia |

One Letter Code: Y-Aib-EGTFTSDYSI-Aib-LDKIAQ-diacid-gamma-Glu-(AEEA)2-Lys-AFVQWLIAGGPSSGAPPPS-NH2 |

Solubilidad |

<1 mg/mL |

Sinónimos |

LY3298176 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.